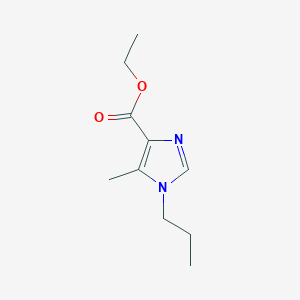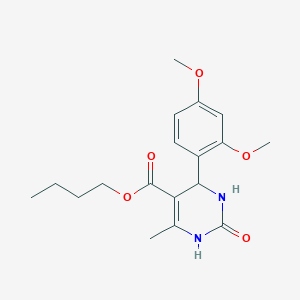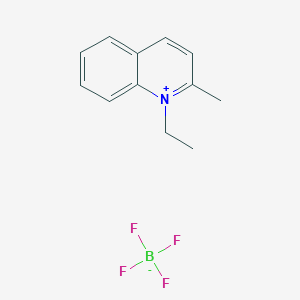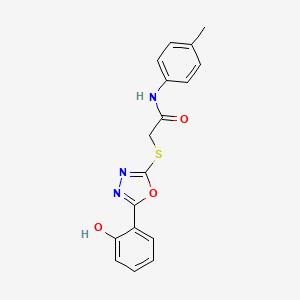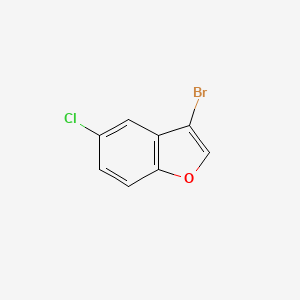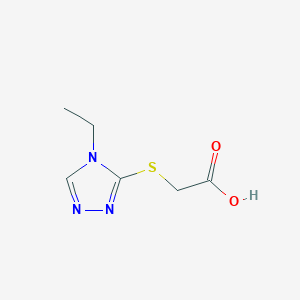![molecular formula C13H10N4 B11770834 2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
2-Phenylpyrido[2,3-D]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fenilpirido[2,3-D]pirimidin-4-amina es un compuesto heterocíclico que pertenece a la familia de las piridopirimidinas. Este compuesto se caracteriza por su estructura de anillo fusionado, que incluye tanto anillos de piridina como de pirimidina. Ha ganado una atención significativa en la investigación científica debido a sus diversas actividades biológicas y posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2-Fenilpirido[2,3-D]pirimidin-4-amina se puede lograr mediante varios métodos. Un enfoque común implica la ciclocondensación de 2-aminopiridina con acetato de formamidina en condiciones de reflujo . Otro método incluye la reacción de 2-aminopiridina con cianoacetato de etilo en presencia de acetato de amonio, seguido de ciclización con ácido fórmico . Estos métodos generalmente producen el compuesto deseado en rendimientos moderados a altos.
Métodos de producción industrial
La producción industrial de 2-Fenilpirido[2,3-D]pirimidin-4-amina a menudo implica la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones controladas de temperatura y presión, y reactores de flujo continuo para mejorar la eficiencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Fenilpirido[2,3-D]pirimidin-4-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; generalmente se realiza en solventes anhidros como etanol o tetrahidrofurano.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir los correspondientes N-óxidos, mientras que la reducción puede producir derivados de amina. Las reacciones de sustitución pueden dar como resultado una variedad de derivados sustituidos de piridopirimidina .
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Fenilpirido[2,3-D]pirimidin-4-amina implica su interacción con varios objetivos moleculares y vías. Por ejemplo, se ha demostrado que inhibe la actividad de la biotina carboxilasa, una enzima involucrada en la síntesis de ácidos grasos en bacterias . Esta inhibición interrumpe la membrana celular bacteriana, lo que lleva a la muerte celular. Además, la capacidad del compuesto para formar enlaces de hidrógeno con residuos del sitio activo y participar en interacciones de van der Waals aumenta su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
2-Fenilpirido[2,3-D]pirimidin-4-amina se puede comparar con otros compuestos similares, como:
Pirido[2,3-D]pirimidin-4-onas: Estos compuestos comparten una estructura central similar pero difieren en sus grupos funcionales, lo que lleva a variaciones en sus actividades biológicas.
Pirimido[4,5-D]pirimidinas: Estos compuestos tienen un anillo fusionado adicional, lo que puede mejorar su estabilidad y afinidad de unión a ciertos objetivos.
La singularidad de 2-Fenilpirido[2,3-D]pirimidin-4-amina radica en su patrón de sustitución específico y las actividades biológicas resultantes, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C13H10N4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10N4/c14-11-10-7-4-8-15-13(10)17-12(16-11)9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17) |
Clave InChI |
DKHSAMAEYCZXKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C3C=CC=NC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


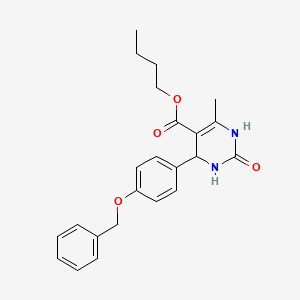
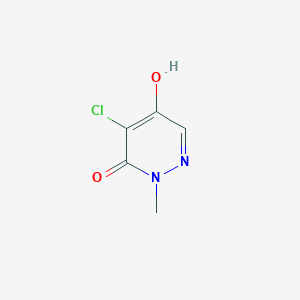
![(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B11770786.png)

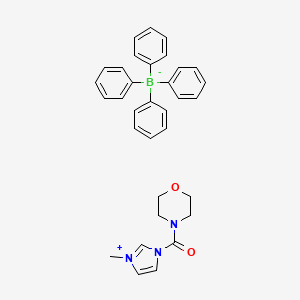
![6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
